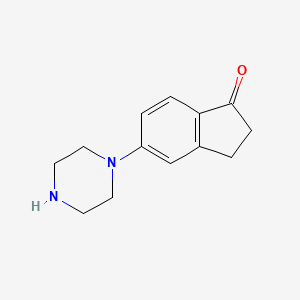![molecular formula C14H15N3S B1321122 6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 931926-94-2](/img/structure/B1321122.png)
6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H15N3S and its molecular weight is 257.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : One study describes a phosphine-catalyzed [4 + 2] annulation process, which synthesizes functionalized tetrahydropyridines. This process achieves complete regioselectivity and excellent yields, providing insights into the synthesis mechanisms of related compounds, including 6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (Zhu, Lan, & Kwon, 2003).
Reactivity and Transformations : Another research focuses on the reactions of 2-trifluoroacetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines, relevant to the chemical structure . The study examines how these compounds react with ethyl propynoate, leading to novel synthetic pathways (Voskresenskii et al., 2006).
Pharmacological Potential
Antioxidant Activity : Research conducted on pyrrolyl selenolopyridine derivatives, which share a similar structure, has shown significant antioxidant properties. This suggests potential pharmacological applications for structurally similar compounds (Zaki et al., 2017).
Antimicrobial Activity : A study on cyanopyridine derivatives, including pyrrolidin-3-cyanopyridines, has shown promising antimicrobial properties. This indicates the potential for this compound and similar compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Certain pyrazolo pyridine derivatives have demonstrated effectiveness in inhibiting copper corrosion in acidic environments. This suggests that related compounds like this compound might also have potential as corrosion inhibitors (Sudheer & Quraishi, 2015).
作用機序
Target of Action
Similar compounds have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a wide range of physiological effects .
Pharmacokinetics
Similar compounds have been found to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase, which are crucial enzymes in cellular metabolism and signaling pathways . Additionally, it acts as an adenosine receptor antagonist, influencing various physiological processes .
Cellular Effects
The effects of this compound on cells are diverse and profound. This compound has demonstrated antiproliferative activity in HL60 cells, a human leukemia cell line, by inhibiting cell growth and inducing apoptosis . It also affects cell signaling pathways, such as the Ras farnesyltransferase pathway, leading to tumor regression in mouse xenograft models . Furthermore, it influences gene expression and cellular metabolism by modulating the activity of key enzymes and receptors.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with various biomolecules. This compound binds to the active sites of dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase, inhibiting their activity and disrupting cellular processes . Additionally, it acts as an adenosine receptor antagonist, blocking the receptor’s activity and altering signal transduction pathways . These interactions lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and alterations in cellular function . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as tumor regression and inhibition of cell proliferation . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and tyrosine kinase, affecting metabolic flux and metabolite levels . The compound’s metabolism may also involve interactions with cofactors and other biomolecules, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its activity and function . The compound’s distribution within tissues may also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
6-ethyl-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-16-8-5-11-12(9-15)14(18-13(11)10-16)17-6-3-4-7-17/h3-4,6-7H,2,5,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYPNQJZJFQQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C#N)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
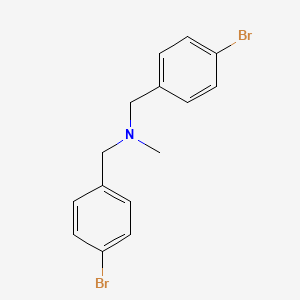


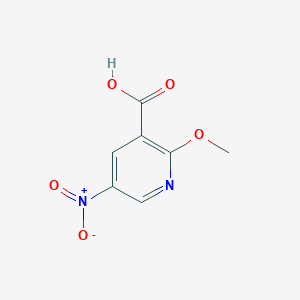
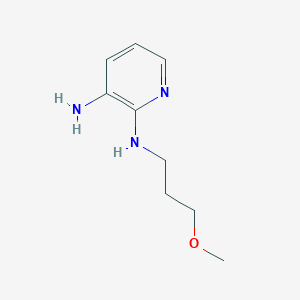
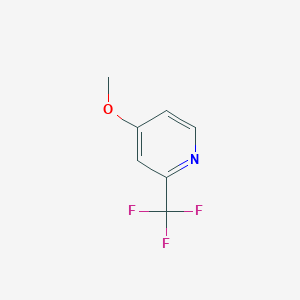
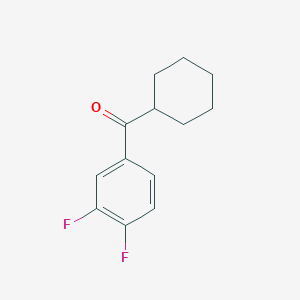

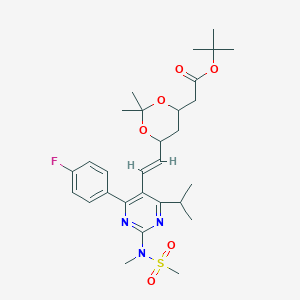
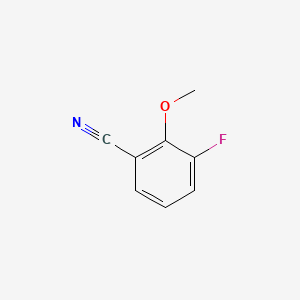
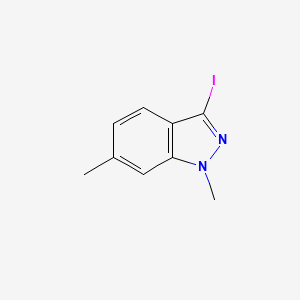
![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

